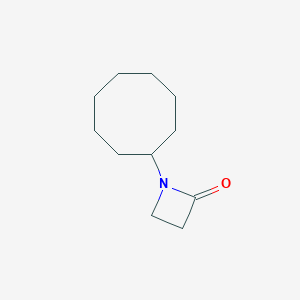
2-Azetidinone, 1-cyclooctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 1-cyclooctyl- is a derivative of azetidinone, a class of compounds known for their β-lactam ring structure. This compound is characterized by a four-membered lactam ring with a cyclooctyl group attached to the nitrogen atom. Azetidinones are significant in medicinal chemistry due to their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-cyclooctyl- typically involves the Staudinger ketene-imine cycloaddition reaction. This reaction is a [2+2] cycloaddition between a ketene and an imine, forming the β-lactam ring. The reaction can be carried out thermally or photochemically using acid chlorides in the presence of triethylamine or α-diazoketones as ketene precursors .
Industrial Production Methods
Industrial production of 2-Azetidinone, 1-cyclooctyl- often employs microwave irradiation to expedite the reaction process. This method is considered greener and more efficient compared to conventional methods, offering higher yields and shorter reaction times . The reaction typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine .
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 1-cyclooctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the β-lactam ring to β-amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the β-lactam ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include β-amino acids, β-amino alcohols, and various substituted azetidinones .
Scientific Research Applications
2-Azetidinone, 1-cyclooctyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-cyclooctyl- involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis . Additionally, the compound may inhibit cholesterol absorption in the intestine by targeting cholesterol transporters .
Comparison with Similar Compounds
Similar Compounds
Penicillins: Contain a β-lactam ring and are widely used as antibiotics.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: Highly effective β-lactam antibiotics used for severe infections.
Uniqueness
2-Azetidinone, 1-cyclooctyl- is unique due to its specific cyclooctyl substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other β-lactam compounds .
Properties
CAS No. |
62665-00-3 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-cyclooctylazetidin-2-one |
InChI |
InChI=1S/C11H19NO/c13-11-8-9-12(11)10-6-4-2-1-3-5-7-10/h10H,1-9H2 |
InChI Key |
UIIBLOWMTUMOJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)N2CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



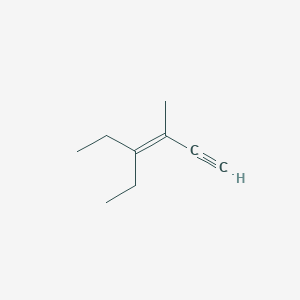

![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
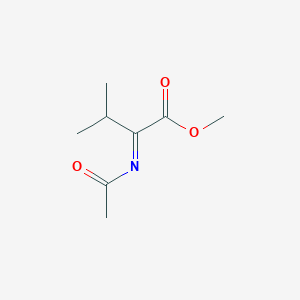

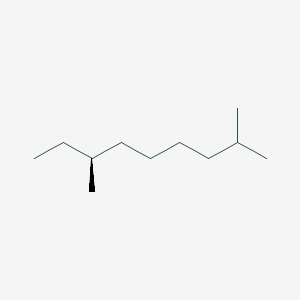
![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester](/img/structure/B14514049.png)
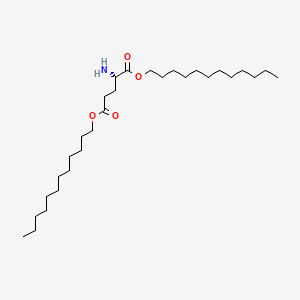
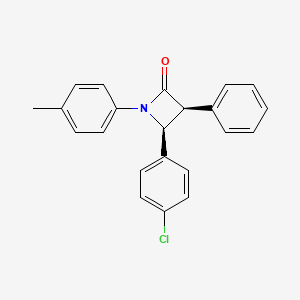
![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)
